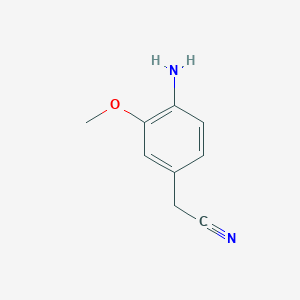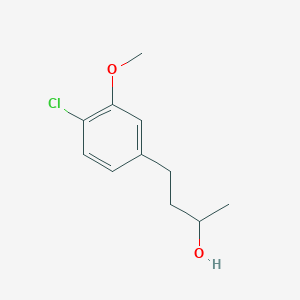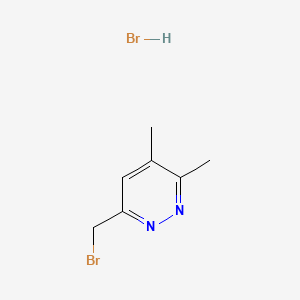
1-(1-(4-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C13H19NO It features a cyclopropyl group attached to a phenyl ring substituted with a dimethylamino group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring: The dimethylamino group is introduced through electrophilic aromatic substitution reactions, using dimethylamine as the nucleophile.
Attachment of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Common industrial methods include continuous flow synthesis and the use of high-throughput screening for catalyst optimization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like LiAlH4 or NaBH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Dimethylamine, various electrophiles
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-{1-[4-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(dimethylamino)phenyl]ethanone, 1-[3-(dimethylamino)phenyl]ethanone, 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
Uniqueness: The presence of the cyclopropyl group and the ethan-1-ol moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[1-[4-(dimethylamino)phenyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-10(15)13(8-9-13)11-4-6-12(7-5-11)14(2)3/h4-7,10,15H,8-9H2,1-3H3 |
Clé InChI |
IKSCZMLRIJYAMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=CC=C(C=C2)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)
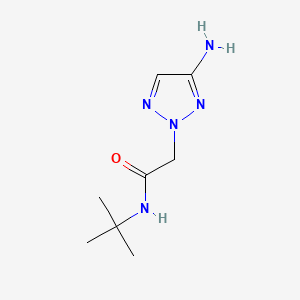
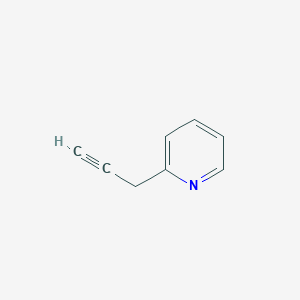
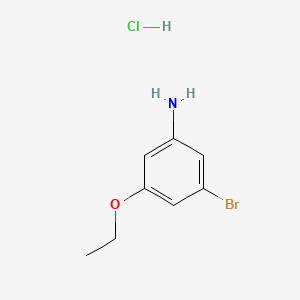

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
